molecular formula C30H35ClN2O5 B13746009 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(m-tolyl)piperazine oxalate CAS No. 23904-94-1

1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(m-tolyl)piperazine oxalate

Cat. No.: B13746009
CAS No.: 23904-94-1
M. Wt: 539.1 g/mol
InChI Key: OMWNBRFCWBLPRG-UHFFFAOYSA-N
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Description

1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(m-tolyl)piperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(m-tolyl)piperazine oxalate typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:

    Step 1: Formation of the piperazine ring through cyclization reactions.

    Step 2: Introduction of the p-chlorophenyl group via nucleophilic substitution.

    Step 3: Attachment of the benzyloxy group through etherification.

    Step 4: Final functionalization with the m-tolyl group and formation of the oxalate salt.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis and automated reactors might be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(m-tolyl)piperazine oxalate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(m-tolyl)piperazine oxalate involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Affecting the function of ion channels and altering cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-tolyl)piperazine oxalate
  • 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(o-tolyl)piperazine oxalate
  • 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(phenyl)piperazine oxalate

Uniqueness

1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(m-tolyl)piperazine oxalate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

CAS No.

23904-94-1

Molecular Formula

C30H35ClN2O5

Molecular Weight

539.1 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]-4-(3-methylphenyl)piperazine;oxalic acid

InChI

InChI=1S/C28H33ClN2O.C2H2O4/c1-23-8-7-11-27(22-23)31-19-17-30(18-20-31)16-5-6-21-32-28(24-9-3-2-4-10-24)25-12-14-26(29)15-13-25;3-1(4)2(5)6/h2-4,7-15,22,28H,5-6,16-21H2,1H3;(H,3,4)(H,5,6)

InChI Key

OMWNBRFCWBLPRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCCCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

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